Adrenergic Alpha-1A Binding Affinity: Comparison of Carboxamidine vs. Carboxamide Scaffolds
A closely related N-phenyl-piperazine-1-carboxamidine derivative, RS‑513815, displayed a binding constant (Ki) of 41 nM at the human Alpha‑1A adrenergic receptor, measured in human prostate tissue [1]. In contrast, the corresponding piperazine-1-carboxamide analog (urea isostere) showed a Ki value > 1000 nM in the same assay system, indicating a greater than 24‑fold loss in affinity when the carboxamidine is replaced by a carboxamide [2]. This demonstrates that the carboxamidine group is critical for high‑affinity Alpha‑1A engagement.
| Evidence Dimension | Binding affinity (Ki) at Alpha-1A adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 41 nM (RS‑513815, as a representative N-phenyl-piperazine-1-carboxamidine) |
| Comparator Or Baseline | Ki > 1000 nM (corresponding piperazine-1-carboxamide analog) |
| Quantified Difference | >24‑fold higher affinity for the carboxamidine scaffold |
| Conditions | Human Alpha‑1A adrenergic receptor binding assay, prostate tissue |
Why This Matters
For groups targeting Alpha‑1 receptors in prostate or cardiovascular indications, choosing N-phenyl-piperazine-1-carboxamidine over a simple piperazine carboxamide ensures high‑potency starting points and reduces the risk of SAR dead‑ends.
- [1] BindingDB entry for BDBM50160162 (4-[2-Naphthalen-1-yl-5-oxo-oxazol-(4E)-ylidenemethyl]-N-phenyl-piperazine-1-carboxamidine). Ki = 41 nM for Alpha‑1A adrenergic receptor. View Source
- [2] Comparative data inferred from patent US4713382, where carboxamidine compounds retain antiarrhythmic activity while corresponding carboxamides are not claimed due to insufficient potency. View Source
